

# The Discovery and Development of BRD9 Degrader CFT8634: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | BRD9 Degrader-4 |           |
| Cat. No.:            | B15620759       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology.[1] Its role as an epigenetic reader, recognizing acetylated histones to regulate gene expression, is particularly critical in cancers with specific genetic alterations, such as synovial sarcoma and SMARCB1-deficient solid tumors. In these contexts, a synthetic lethal dependency on BRD9 arises, making its targeted degradation a promising therapeutic strategy. [1][2] This technical guide details the discovery and development of CFT8634, an orally bioavailable, potent, and selective BRD9 degrader.

CFT8634 is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC), designed to hijack the body's natural protein disposal machinery. It achieves this by simultaneously binding to BRD9 and the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD9.[3][4] This approach offers a distinct advantage over traditional inhibition, as it leads to the complete removal of the target protein, potentially overcoming resistance mechanisms and offering a more durable therapeutic effect.[5]

## **Discovery and Optimization**



The development of CFT8634 was a result of a systematic drug discovery process aimed at creating a potent and selective BRD9 degrader with favorable drug-like properties. The process involved the synthesis and screening of a series of compounds, optimizing the three key components of the PROTAC molecule: the BRD9-binding warhead, the E3 ligase-recruiting ligand, and the linker connecting them.

Initial efforts focused on identifying a high-affinity ligand for the BRD9 bromodomain. This was followed by the selection of a suitable E3 ligase binder, in this case, a ligand for Cereblon (CRBN). The linker was then systematically modified to optimize the formation of a stable ternary complex between BRD9, CFT8634, and CRBN, which is essential for efficient ubiquitination and degradation. This optimization process led to the identification of CFT8634 as a lead candidate with excellent potency, selectivity, and oral bioavailability.[2]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for CFT8634 from preclinical studies.

Table 1: In Vitro Potency and Selectivity of CFT8634

| Parameter                  | Cell Line          | Value                     | Reference |
|----------------------------|--------------------|---------------------------|-----------|
| DC50 (BRD9<br>Degradation) | Synovial Sarcoma   | 2 nM                      | [1][6]    |
| DC50 (BRD9<br>Degradation) | SMARCB-1 deficient | 2.7 nM                    | [3]       |
| Emax (Maximum Degradation) | Not specified      | 4-5% remaining protein    | [2]       |
| Selectivity                | BromoScan®         | Highly selective for BRD9 | [7]       |

Table 2: Preclinical Pharmacokinetics of CFT8634



| Species | Clearance<br>(mL/min/kg) | Oral Bioavailability<br>(%) | Reference |
|---------|--------------------------|-----------------------------|-----------|
| Mouse   | 6                        | 74                          | [2]       |
| Rat     | 22                       | 83                          | [2]       |

# **Mechanism of Action and Signaling Pathway**

CFT8634 functions by inducing the proximity of BRD9 to the E3 ubiquitin ligase CRBN. This induced ternary complex formation facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BRD9, leading to its polyubiquitination. The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.[1][4]

In SMARCB1-perturbed cancers, the loss of SMARCB1 function leads to a dependency on the ncBAF complex, of which BRD9 is a crucial subunit. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to the downregulation of oncogenic transcriptional programs and subsequent inhibition of tumor growth.[1][7]





Click to download full resolution via product page



Caption: Mechanism of action of CFT8634 leading to BRD9 degradation and tumor growth inhibition.

## **Experimental Protocols**

Detailed experimental protocols for the discovery and characterization of CFT8634 are proprietary to C4 Therapeutics. However, based on published data and general methodologies in the field of targeted protein degradation, the following are representative protocols for key experiments.

#### **Western Blot for BRD9 Degradation**

Objective: To quantify the reduction in BRD9 protein levels following treatment with CFT8634.

#### Methodology:

- Cell Culture and Treatment: Synovial sarcoma or SMARCB1-null tumor cells are seeded in multi-well plates and allowed to adhere overnight. Cells are then treated with a doseresponse of CFT8634 (e.g., 0.1 nM to 10 μM) or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).
- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BRD9. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
- Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.



 Quantification: Band intensities are quantified using densitometry software. BRD9 levels are normalized to the loading control. The DC50 (concentration at which 50% of the protein is degraded) is calculated from the dose-response curve.

## **In Vivo Tumor Growth Inhibition Study**

Objective: To evaluate the anti-tumor efficacy of orally administered CFT8634 in a xenograft model.

#### Methodology:

- Xenograft Model: Patient-derived xenograft (PDX) models of synovial sarcoma are established by implanting tumor fragments subcutaneously into immunocompromised mice.
  [2]
- Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. CFT8634 is administered orally at various doses (e.g., 10, 30, 100 mg/kg) daily or on an intermittent schedule.
- Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
- Pharmacodynamic Analysis: At the end of the study, tumors are harvested at specified time points after the final dose to assess BRD9 protein levels by western blot or immunohistochemistry to confirm target engagement and degradation.
- Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.





Click to download full resolution via product page

Caption: A simplified workflow for the discovery and development of CFT8634.



## **Clinical Development and Future Outlook**

CFT8634 entered a Phase 1/2 clinical trial (NCT05355753) for the treatment of patients with synovial sarcoma and SMARCB1-null tumors.[8][9] The initial clinical data demonstrated that CFT8634 was well-tolerated and achieved dose-proportional plasma exposure with robust BRD9 degradation in patient tumor samples, confirming its mechanism of action in humans.[10]

However, in late 2023, C4 Therapeutics announced the discontinuation of the development of CFT8634 as a monotherapy for synovial sarcoma and SMARCB1-null tumors. While the drug was well-tolerated, the high levels of BRD9 degradation did not translate into sufficient clinical efficacy in heavily pre-treated patients.[11]

Despite the discontinuation of this specific program, the discovery and development of CFT8634 have provided valuable insights into the therapeutic potential of targeting BRD9 through degradation. The successful translation of a potent and selective oral degrader from preclinical models to human clinical trials, with clear evidence of target engagement, represents a significant achievement in the field of targeted protein degradation. Future efforts may explore the use of BRD9 degraders in combination with other anti-cancer agents or in different patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. C4 Therapeutics doses first subject in Phase I/II cancer therapy trial [clinicaltrialsarena.com]
- 6. aacrjournals.org [aacrjournals.org]



- 7. c4therapeutics.com [c4therapeutics.com]
- 8. C4 Therapeutics Announces First Patient Dosed in Phase 1/2 Clinical Trial Evaluating CFT8634, an Orally Bioavailable BiDAC™ Degrader for the Treatment of Synovial Sarcoma and SMARCB1-null Tumors BioSpace [biospace.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [The Discovery and Development of BRD9 Degrader CFT8634: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620759#brd9-degrader-4-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com